molecular formula C15H16N4O3 B12053754 N'-(1-(3,4-Dimethoxyphenyl)ethylidene)-2-pyrazinecarbohydrazide

N'-(1-(3,4-Dimethoxyphenyl)ethylidene)-2-pyrazinecarbohydrazide

Cat. No.: B12053754
M. Wt: 300.31 g/mol
InChI Key: COHIQVNVSVBYKQ-VCHYOVAHSA-N
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Description

N’-(1-(3,4-Dimethoxyphenyl)ethylidene)-2-pyrazinecarbohydrazide is a chemical compound with the following properties:

    Molecular Formula: CHNO

    CAS Number: 307347-79-1

    Molecular Weight: 339.441 g/mol

Preparation Methods

Synthetic Routes:: The synthetic route for N’-(1-(3,4-Dimethoxyphenyl)ethylidene)-2-pyrazinecarbohydrazide involves the condensation of appropriate precursors. One common method is the reaction between 3,4-dimethoxybenzaldehyde and hydrazine hydrate under suitable conditions.

Reaction Conditions::

    Precursors: 3,4-dimethoxybenzaldehyde and hydrazine hydrate

    Solvent: Ethanol or methanol

    Temperature: Typically refluxed at elevated temperatures

    Catalyst: Acidic or basic catalysts may be employed

Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a starting point for further optimization.

Chemical Reactions Analysis

Reactions:: N’-(1-(3,4-Dimethoxyphenyl)ethylidene)-2-pyrazinecarbohydrazide can undergo various reactions, including:

    Oxidation: It may be oxidized to form related compounds.

    Reduction: Reduction reactions can yield derivatives.

    Substitution: Substituent modifications are possible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

    Substitution: Various halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents.

Major Products:: The major products depend on the specific reaction conditions and substituents. These could include derivatives with altered functional groups or stereochemistry.

Scientific Research Applications

N’-(1-(3,4-Dimethoxyphenyl)ethylidene)-2-pyrazinecarbohydrazide finds applications in:

    Chemistry: As a building block for designing novel organic molecules.

    Biology: Investigating its interactions with biological targets.

    Medicine: Potential therapeutic applications (yet to be fully explored).

    Industry: As a precursor for drug development or materials synthesis.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, impacting cellular processes.

Comparison with Similar Compounds

N’-(1-(3,4-Dimethoxyphenyl)ethylidene)-2-pyrazinecarbohydrazide can be compared with other related compounds, such as:

    N’-(1-(4-Methoxyphenyl)ethylidene)-4-(2-methoxyphenyl)-1-piperazinamine:

    N’-[(E)-1-(3,4-Dimethoxyphenyl)ethylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide:

    N’-[(E)-1-(3,4-Dimethoxyphenyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide:

Properties

Molecular Formula

C15H16N4O3

Molecular Weight

300.31 g/mol

IUPAC Name

N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C15H16N4O3/c1-10(11-4-5-13(21-2)14(8-11)22-3)18-19-15(20)12-9-16-6-7-17-12/h4-9H,1-3H3,(H,19,20)/b18-10+

InChI Key

COHIQVNVSVBYKQ-VCHYOVAHSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=NC=CN=C1)/C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CC(=NNC(=O)C1=NC=CN=C1)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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